![molecular formula C16H19N9O B2778289 N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-1,2,4-triazole-5-carboxamide CAS No. 2201824-79-3](/img/structure/B2778289.png)
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-1,2,4-triazole-5-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several heterocyclic rings, including a triazole and a pyridazine . These types of compounds are often used in medicinal chemistry due to their ability to interact with biological targets .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole and pyridazine rings are aromatic, meaning they have a stable, ring-like structure . The azetidinyl group is a type of beta-lactam, a four-membered ring structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the functional groups present. Factors such as polarity, solubility, and stability could be influenced by these features .Scientific Research Applications
- N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-1,2,4-triazole-5-carboxamide exhibits potential as an anticancer agent. Researchers have explored its effects on tumor cell lines, studying its cytotoxicity, apoptosis induction, and inhibition of cancer cell proliferation. Further investigations into its mechanism of action and selectivity against specific cancer types are ongoing .
- The compound displays antimicrobial activity against bacteria, fungi, and other pathogens. It could serve as a lead for developing novel antibiotics or antifungal agents. Researchers investigate its efficacy, safety, and potential resistance mechanisms .
- Studies suggest that this compound possesses analgesic properties, potentially modulating pain pathways. Additionally, it exhibits anti-inflammatory effects by inhibiting pro-inflammatory mediators. These dual actions make it an intriguing candidate for pain management and inflammatory disorders .
- The molecule’s structure suggests antioxidant activity. Researchers explore its ability to scavenge free radicals, protect cells from oxidative stress, and prevent age-related diseases. Understanding its antioxidant mechanisms is crucial for therapeutic applications .
- Investigations reveal that N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-1,2,4-triazole-5-carboxamide inhibits viral replication. It may be effective against certain viruses, including RNA viruses. Researchers explore its potential as an antiviral drug .
- The compound interacts with enzymes, including carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions could lead to enzyme inhibition, making it relevant for enzyme-targeted therapies. Researchers study its binding affinity and specificity .
Anticancer Activity
Antimicrobial Properties
Analgesic and Anti-Inflammatory Effects
Antioxidant Potential
Antiviral Activity
Enzyme Inhibition
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-1H-1,2,4-triazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N9O/c1-23(16(26)14-17-9-18-20-14)11-7-24(8-11)13-6-5-12-19-21-15(25(12)22-13)10-3-2-4-10/h5-6,9-11H,2-4,7-8H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNHPUIEYUPZHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C(=O)C5=NC=NN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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